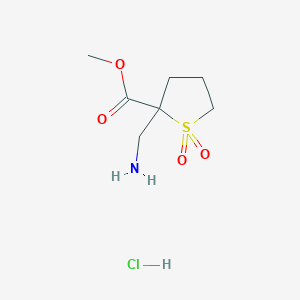

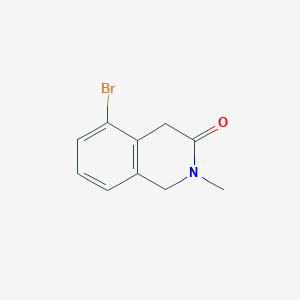

Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride” appears to be a complex organic compound. The “aminomethyl” group in organic chemistry is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH21. However, the specific compound you mentioned does not have readily available information on the web.

Synthesis Analysis

There is no specific synthesis analysis available for “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride”. However, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt1. Also, an efficient synthesis of BMIF from HMF using a one-pot amination–oxidation–amination reaction was developed over α-MnO2 under an air atmosphere2.Molecular Structure Analysis

The molecular structure of “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride” is not readily available. However, aminomethyl propanol, a related compound, is an organic compound with the formula H2NC(CH3)2CH2OH3.Chemical Reactions Analysis

There is no specific chemical reactions analysis available for “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride”. However, primary aliphatic amines are traditionally considered inert to substitution chemistry. Recent advances in the field of aliphatic deamination chemistry demonstrate these moieties can be harnessed as valuable C (sp3) synthons4.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride” are not readily available. However, aminomethyl propanol, a related compound, is a colorless liquid that is classified as an alkanolamine3.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

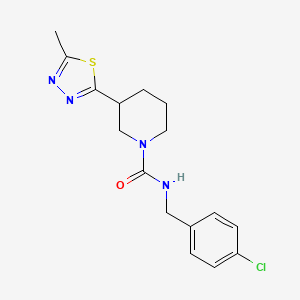

Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate; hydrochloride is utilized in the synthesis of amino-acid conjugates, where it serves as a building block for creating complex molecules. For instance, amino-acid conjugates of hapten 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone have been synthesized to confirm the structure through spectroscopic comparison, indicating its role in facilitating the synthesis of structurally diverse molecules (Benoiton, Hudecz, & Chen, 2009).

Domino Reactions for Compound Synthesis

This compound is also involved in domino reactions for the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones, showcasing its versatility in organic synthesis. The method developed via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles highlights its potential in creating pharmacologically relevant structures efficiently (Sun, Sun, Xia, & Yan, 2011).

Creation of Cyclopropyl-Containing Amino Acids

Furthermore, it has been used as a versatile building block for cyclopropyl-containing amino acids, proving its importance in the development of novel amino acid derivatives. Such applications demonstrate its utility in synthesizing geometrically constrained bicyclic peptidomimetics, which are of significant interest in the field of drug discovery and development (Limbach, Lygin, Es-Sayed*, & Meijere, 2009).

Reactivity Studies

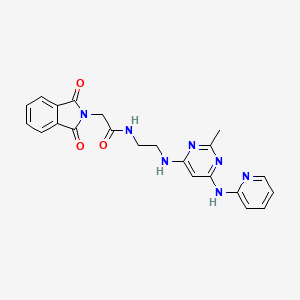

Reactivity studies involving anellated 2-aminothiophenes with electron-poor acetylenes have been conducted to understand its chemical behavior better. Such studies are crucial for designing synthetic pathways for complex molecules, further emphasizing its role in advanced organic synthesis (Fondjo, Döpp, & Henkel, 2006).

Safety And Hazards

The safety and hazards of “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride” are not readily available. However, aminomethyl propanol and aminomethyl propanediol are considered safe as cosmetic ingredients in the practices of use and concentrations as described in a safety assessment6.

Zukünftige Richtungen

The future directions for “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride” are not readily available. However, the development of heterocyclic synthetic methodologies is a crucial field. More than 75% of all biologically active compounds possess a heterocyclic moiety7.

Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride”. For more accurate information, further research and laboratory analysis would be required.

Eigenschaften

IUPAC Name |

methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(5-8)3-2-4-13(7,10)11;/h2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQYLEXNXFSGCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCS1(=O)=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2783790.png)

![8-(3-((2-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783801.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2783802.png)

![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/no-structure.png)

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2783808.png)

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2783809.png)